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For researchers, scientists, and drug development professionals utilizing Simple Sequence

Repeats (SSRs) in their work, understanding the potential for homoplasy is critical for accurate

data interpretation. Homoplasy, the phenomenon where SSR alleles are identical in size (state)

but not by descent, can obscure true genetic relationships, leading to erroneous conclusions in

population genetics, linkage mapping, and other applications. This guide provides a

comparative overview of methods to assess the level of homoplasy in SSR data, supported by

experimental data and detailed protocols.

The Hidden Variable: Understanding Homoplasy in
SSRs
Simple Sequence Repeats, or microsatellites, are tandemly repeated DNA sequences that are

highly polymorphic and widely used as molecular markers. Traditionally, SSR alleles are

distinguished based on their length, determined by fragment analysis. However, this method

can be blind to the underlying sequence variation. Homoplasy arises when different mutational

events lead to SSR alleles of the same length. This can occur through:

Convergent evolution: Independent mutations in different lineages resulting in the same

allele size.

Parallel evolution: Similar mutational patterns in related lineages.

Reverse mutations: An allele reverting to a previous size.
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Indels in flanking regions: Insertions or deletions in the sequences flanking the SSR motif

can alter the fragment length, masking the true repeat number.

The presence of homoplasy can lead to an underestimation of genetic diversity, incorrect

assessment of population structure, and flawed phylogenetic reconstructions. Therefore, it is

imperative to employ methods that can look beyond simple fragment size and reveal the true

allelic variation.

Comparing the Arsenals: Methods for Homoplasy
Assessment
Several methods are available to assess the level of homoplasy in SSR data, each with its own

advantages and limitations. The choice of method often depends on the research question,

available resources, and the desired level of resolution.
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amplicons.

loci and

individuals
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y.[1]

Table 1: Comparison of Methods for Assessing SSR Homoplasy.

One study utilizing SSR-seq on three plant species found that size homoplasy was very

common, with mean levels ranging from 44.7% to 63.5% across all loci.[1] This highlights the

significant amount of hidden variation that can be missed by traditional fragment analysis.

Illuminating the Workflow: Detecting Homoplasy in
Practice
The following diagram illustrates a general workflow for assessing the level of homoplasy in

SSR data, from initial genotyping to the identification of homoplastic alleles.

DNA Extraction PCR Amplification
(Fluorescent Primers)

Capillary Electrophoresis
Fragment Analysis

Allele Sizing

Allele Sequencing
(Sanger or SSR-seq)

Size-identical alleles

SSCP Analysis

Size-identical alleles

Sequence Alignment

Identification of
Homoplastic Alleles
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Caption: Workflow for assessing homoplasy in SSR data.

Experimental Protocols
Traditional SSR Fragment Analysis
This protocol outlines the standard method for genotyping SSRs based on fragment size.

DNA Extraction: Isolate high-quality genomic DNA from the samples of interest using a

suitable extraction kit or protocol.

PCR Amplification:

Set up PCR reactions using primers flanking the SSR locus of interest. One of the primers

should be fluorescently labeled (e.g., with 6-FAM, HEX, or NED).

A typical reaction mixture includes: 10-50 ng of genomic DNA, 1x PCR buffer, 2.0 mM

MgCl₂, 0.2 mM of each dNTP, 0.5 µM of each primer, and 1 unit of Taq DNA polymerase.

Use a thermal cycler with an initial denaturation at 94°C for 5 min, followed by 30-35

cycles of 94°C for 30s, an appropriate annealing temperature for 30s, and 72°C for 45s,

with a final extension at 72°C for 10 min.

Capillary Electrophoresis:

Prepare a mixture of the PCR product, a size standard (e.g., GeneScan™ 500 LIZ™), and

Hi-Di™ Formamide.

Denature the mixture at 95°C for 5 minutes and then snap-cool on ice.

Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems™

3730 DNA Analyzer).

Data Analysis:

Analyze the raw data using software such as GeneMapper™ or Peak Scanner™.
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The software will determine the size of the fluorescently labeled fragments by comparing

them to the internal size standard, allowing for the assignment of allele sizes.

SSR-seq: A Sequencing-Based Approach
This protocol describes a high-throughput method for sequencing SSR alleles to directly

assess homoplasy.

Primer Design: Design primers for the target SSR loci. The primers should include adapter

sequences for next-generation sequencing.

Multiplex PCR:

Perform a multiplex PCR to amplify multiple SSR loci simultaneously from each DNA

sample. This step typically involves a two-step PCR process.

The first PCR uses the locus-specific primers with partial adapter sequences.

The second PCR adds the full-length adapters and unique barcodes for each sample,

allowing for multiplexing of samples in the sequencing run.

Library Preparation and Sequencing:

Pool the barcoded PCR products.

Purify the pooled library to remove primer-dimers and other artifacts.

Quantify the library and sequence it on a high-throughput sequencing platform (e.g.,

Illumina MiSeq or HiSeq).

Bioinformatics Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Demultiplexing: Separate the reads based on their barcodes into individual sample files.

Read Merging and Filtering: Merge paired-end reads and filter out low-quality reads.
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Allele Calling: Cluster the reads for each locus and sample to identify the different alleles.

This can be done using various bioinformatics pipelines and scripts.

Homoplasy Scoring: For each allele size determined by fragment length, examine the

corresponding sequences. The presence of different sequences for the same allele size

indicates homoplasy. The level of homoplasy can be quantified as the proportion of size-

identical alleles that are not identical by sequence.

Single-Strand Conformation Polymorphism (SSCP)
Analysis
SSCP is a gel-based method that can be used to screen for sequence variation within same-

sized SSR alleles.

PCR Amplification: Amplify the SSR loci of interest using unlabeled primers.

Denaturation: Mix the PCR product with a denaturing loading buffer (e.g., containing

formamide and EDTA). Heat the mixture to 95°C for 5-10 minutes to denature the double-

stranded DNA into single strands, and then rapidly cool on ice to prevent re-annealing.

Non-denaturing Polyacrylamide Gel Electrophoresis:

Load the denatured samples onto a non-denaturing polyacrylamide gel.

Run the electrophoresis at a constant, low temperature to allow the single-stranded DNA

molecules to fold into sequence-specific conformations.

Visualization:

Stain the gel using methods such as silver staining or fluorescent dyes (e.g., SYBR

Green).

Alleles with different sequences, even if they are the same length, may adopt different

conformations and therefore migrate differently through the gel, resulting in distinct bands.

The presence of multiple bands for a single-sized allele across different individuals is

indicative of homoplasy.
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Quantifying Homoplasy: Metrics and Software
Several metrics have been developed to quantify the level of homoplasy in SSR data. These

include:

Homoplasy Index (P): The probability that two alleles that are identical by state are not

identical by descent.

Mean Size Homoplasy (MSH): The average per-locus probability of identity in state given

non-identity by descent.

Distance Homoplasy (DH): A measure of the proportion of pairwise differences that are not

observed due to homoplasy.

While dedicated, user-friendly software for calculating these specific indices is not readily

available, they can be estimated using simulations and scripting within population genetics

software environments like R. Packages such as adegenet and poppr in R can be used to

manipulate and analyze SSR data, and custom scripts can be written to perform the necessary

calculations based on allele frequencies and mutational models. For a more direct, albeit

phylogenetic, approach to identifying homoplastic sites from sequence data, the software

HomoplasyFinder can be utilized.

Conclusion
The assessment of homoplasy is a crucial step in ensuring the accuracy and reliability of

studies based on SSR markers. While traditional fragment analysis remains a valuable tool for

high-throughput genotyping, it is essential to be aware of its limitations in detecting hidden

sequence variation. The integration of sequencing-based methods, such as SSR-seq, provides

a powerful approach to uncover the true extent of allelic diversity and quantify the level of

homoplasy. By carefully selecting the appropriate methods and diligently analyzing the data,

researchers can navigate the complexities of SSR evolution and draw more robust and

meaningful conclusions from their genetic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15138287?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. SSR‐seq: Genotyping of microsatellites using next‐generation sequencing reveals higher
level of polymorphism as compared to traditional fragment size scoring - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Navigating the Shadows: A Guide to Assessing
Homoplasy in SSR Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138287#assessing-the-level-of-homoplasy-in-ssr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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